3-溴-N,N-二乙基苯甲酰胺

描述

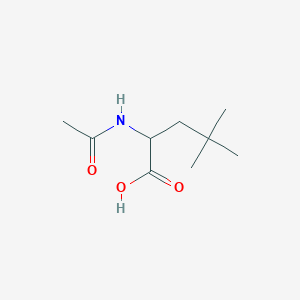

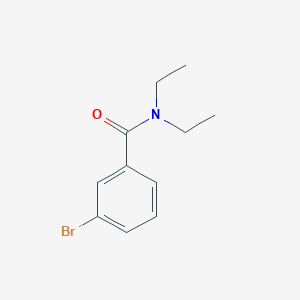

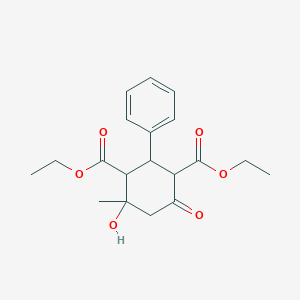

3-bromo-N,N-diethylbenzamide is a chemical compound with the molecular formula C11H14BrNO . It is used in various chemical reactions and has a molecular weight of 256.14 .

Synthesis Analysis

The synthesis of 3-bromo-N,N-diethylbenzamide involves several steps. High doses of DEET are required for activating the olfactory receptor neurons in the sensilla of bed bugs and at least three DEET-sensitive receptors were functionally deciphered . These DEET-sensitive receptors presented even more sensitive to certain botanical terpenes/terpenoids which also displayed repellency at varying levels for bed bugs .Molecular Structure Analysis

The molecular structure of 3-bromo-N,N-diethylbenzamide consists of a benzamide core with a bromine atom attached at the 3rd position and two ethyl groups attached to the nitrogen atom . The InChI code for this compound is 1S/C11H14BrNO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 .Chemical Reactions Analysis

3-bromo-N,N-diethylbenzamide participates in various chemical reactions. It has been shown to act as a metal–organic framework synthesis solvent with phase-directing capabilities . It is also involved in the synthesis of SNC 80, a highly selective and potent non-peptide ?-agonist .Physical And Chemical Properties Analysis

3-bromo-N,N-diethylbenzamide is a liquid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .科学研究应用

Organic Chemistry

3-bromo-N,N-diethylbenzamide is a chemical compound used in the field of organic chemistry . It has a molecular weight of 256.14 and a linear formula of C11H14BrNO .

Application

One application of 3-bromo-N,N-diethylbenzamide is in the synthesis of amides . Amides are an essential structural unit in organic compounds with applications in pharmaceuticals, agrochemicals, and polymers .

Method of Application

The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide .

Results or Outcomes

The described procedure can be classified as an excellent synthesis (EcoScale) considering environmental and economic factors based on different “green metrics” (atom economy, reaction mass efficiency, materials recovery factor, stoichiometric factor, E-factor) . The performance of this method is excellent, with >99% conversion and 95% yield of pure isolated product .

Insect Repellent

3-bromo-N,N-diethylbenzamide is used as an active ingredient in some insect repellents .

Application

Insect repellents are substances designed to deter insects from approaching or landing. They are used to prevent insect-borne diseases such as malaria, dengue fever, and Zika virus .

Method of Application

The compound is usually mixed with other ingredients to form a solution, which can be applied to the skin or clothing, or used in insect repellent devices .

Results or Outcomes

The use of 3-bromo-N,N-diethylbenzamide in insect repellents has been shown to be effective in repelling a variety of insects, including mosquitoes, ticks, and flies .

Intermediate in Drug Synthesis

3-bromo-N,N-diethylbenzamide can also be used as an intermediate in the synthesis of certain drugs .

Application

It is used in the synthesis of SNC 80, a highly selective and potent non-peptide δ-agonist, which is 2000-fold selective over μ-receptors .

Method of Application

The specific method of application would depend on the overall synthesis pathway for the drug. Typically, it would involve a series of chemical reactions, each of which needs to be carefully controlled to ensure the correct product is formed .

Results or Outcomes

The use of 3-bromo-N,N-diethylbenzamide as an intermediate in drug synthesis can help to streamline the production process and improve the yield of the final product .

Solvent in Metal-Organic Framework Synthesis

3-bromo-N,N-diethylbenzamide can be used as a solvent in the synthesis of metal-organic frameworks (MOFs) .

Application

MOFs are generally synthesized in toxic formamide solvents. Greener solvents would lower production barriers and facilitate applications such as drug delivery .

Method of Application

N,N-Diethyl-3-methylbenzamide (DEET), the most widely used insect repellent, is shown to serve this role . The specific method of application would depend on the overall synthesis pathway for the MOF. Typically, it would involve a series of chemical reactions, each of which needs to be carefully controlled to ensure the correct product is formed .

Results or Outcomes

The use of 3-bromo-N,N-diethylbenzamide as a solvent in MOF synthesis can help to streamline the production process and improve the yield of the final product .

安全和危害

未来方向

The future directions for 3-bromo-N,N-diethylbenzamide could involve its use in the synthesis of metal–organic frameworks (MOFs). MOFs are generally synthesized in toxic formamide solvents, and greener solvents would lower production barriers and facilitate applications such as drug delivery . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations .

属性

IUPAC Name |

3-bromo-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRXSHWDPARKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391154 | |

| Record name | 3-bromo-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N,N-diethylbenzamide | |

CAS RN |

15930-59-3 | |

| Record name | 3-bromo-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)

![6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione](/img/structure/B175689.png)